3-fluoro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
3-fluoro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a derivative of oxadiazole . Oxadiazole is a heterocyclic compound containing a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . Oxadiazole derivatives are known for their broad range of chemical and biological properties, making them important in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered oxadiazole ring attached to a phenyl group and a benzamide group . The oxadiazole ring contains two nitrogen atoms, one oxygen atom, and two carbon atoms .Scientific Research Applications
Development of Fluoroalkylated Compounds
The incorporation of fluorine or fluoroalkyl groups into molecules has significant implications in the development of pharmaceuticals, agrochemicals, and materials due to their unique effects on physical, chemical, or biological properties. Recent advancements in aqueous fluoroalkylation have highlighted the importance of developing mild, environmentally friendly, and efficient methods for introducing these groups into target molecules, making it a key area of interest for green chemistry. The review discusses the impact of water as a solvent or reactant in various fluoroalkylation reactions, including trifluoromethylation and perfluoroalkylation, under environmentally benign conditions (Song et al., 2018).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging has emerged as a significant breakthrough in Alzheimer's disease research, providing insights into the pathophysiological mechanisms and progression of amyloid deposits in the brain. The development of specific radioligands for PET imaging enables the measurement of amyloid in vivo, facilitating early detection and evaluation of antiamyloid therapies. This advancement in imaging technology is crucial for understanding Alzheimer's disease and developing effective treatments (Nordberg, 2007).
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-oxadiazole structure have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It’s known that 1,3,4-oxadiazoles, a key structural component of this compound, interact with their targets to exert their effects .
Biochemical Pathways
1,3,4-oxadiazoles have been reported to impact a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Compounds with a similar 1,3,4-oxadiazole structure have been reported to have good oral bioavailability .
Result of Action
1,3,4-oxadiazoles have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
3-fluoro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-12-8-4-7-11(9-12)13(20)17-15-19-18-14(21-15)10-5-2-1-3-6-10/h1-9H,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQATNVRUUDFBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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